molecular formula C11H14OSi B6305021 2-(Trimethylsilyl)benzofuran CAS No. 60981-57-9

2-(Trimethylsilyl)benzofuran

Cat. No.: B6305021
CAS No.: 60981-57-9
M. Wt: 190.31 g/mol
InChI Key: VZKDHLDVXMUSSK-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The trimethylsilyl group attached to the benzofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzofuran can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring . Another method includes the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, which efficiently produces functionalized benzofurans .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various functionalized benzofurans, benzofuran-2-one derivatives, and other substituted benzofurans .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the trimethylsilyl group.

    2-Methylbenzofuran: A similar compound with a methyl group instead of a trimethylsilyl group.

    2-Phenylbenzofuran: A benzofuran derivative with a phenyl group.

Comparison: 2-(Trimethylsilyl)benzofuran is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity compared to other benzofuran derivatives. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-benzofuran-2-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDHLDVXMUSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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